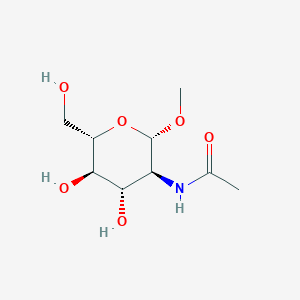
Alpha-Methyl-N-Acetyl-D-Glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group . This compound is a derivative of glucosamine, which is significant in several biological systems.
Métodos De Preparación
The synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine involves the selective functionalization of different hydroxyl substituents on D-glucose and D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative . Industrial production methods often involve enzymatic and chemical processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Alpha-Methyl-N-Acetyl-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Alpha-Methyl-N-Acetyl-D-Glucosamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Alpha-Methyl-N-Acetyl-D-Glucosamine involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and activate the lectin complement pathway, which plays a role in the immune response . Additionally, it can undergo O-GlcNAcylation, a process that adds a single N-acetylglucosamine sugar to the serine or threonine of a protein, affecting enzyme activity and signal transduction .
Comparación Con Compuestos Similares
Alpha-Methyl-N-Acetyl-D-Glucosamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-Acetylglucosamine: A monosaccharide derivative of glucose, widely distributed in nature.
N-Acetylgalactosamine: Another derivative with similar biological roles but different structural properties.
Glucosamine: A precursor to N-acetyl derivatives, commonly used in dietary supplements.
These compounds share some functional similarities but differ in their specific applications and biological effects.
Propiedades
Fórmula molecular |
C9H17NO6 |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1 |
Clave InChI |
ZEVOCXOZYFLVKN-LJASKYJCSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



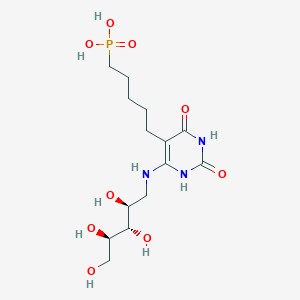
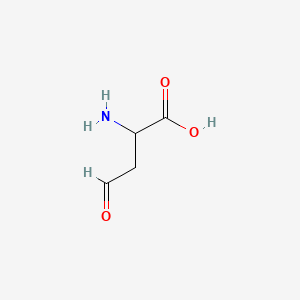
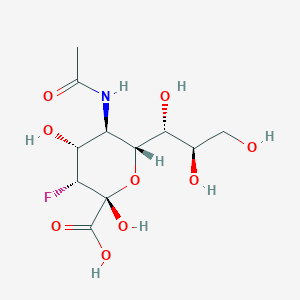

![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
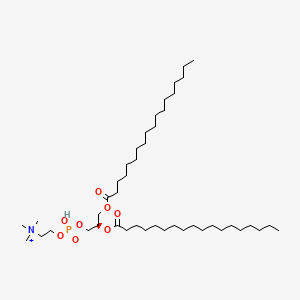
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
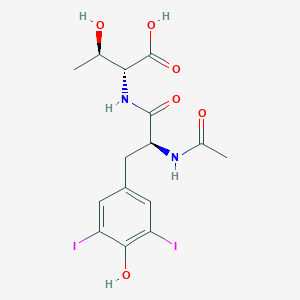
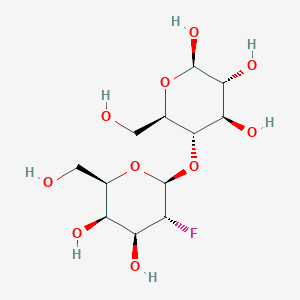
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
